1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3 |
InChI Key |
CIKYJZRUAPGXPM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps. One common method starts with the preparation of 4-cyclopentyloxybenzaldehyde, which is then subjected to a reductive amination reaction with 2-methoxyethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.
Reduction: Formation of cyclopentyloxyphenylethanol or cyclopentyloxyphenylamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethylamine Derivatives
a) 2-Methoxyethylamine-Containing Compounds
- Compound VI5 (N-(2-Pyridinylmethyl)-2-methoxyethylamine) and VI6 (N-(3-Pyridinylmethyl)-2-methoxyethylamine) (): Both feature a 2-methoxyethylamine backbone but differ in the aromatic substituent (pyridinylmethyl vs. cyclopentyloxyphenyl). Synthetic yields vary significantly (VI5: 79.3%; VI6: 97%), suggesting that the position of the pyridinyl group influences reaction efficiency.
b) Phenethylamine Analogs
- Compound 6e (R2 = 2-Methoxyethylamine) and 6f (R2 = 2-Phenethylamine) (): Compound 6e (Ki = 1.6 μM) exhibits weaker binding affinity in FP assays compared to 6f (Ki = 0.36 μM), highlighting the critical role of the R2 substituent. The methoxyethylamine group in 6e may reduce hydrophobic interactions compared to the phenethylamine in 6f.
Aromatic Substituent Variations
a) 1-(4-Methoxyphenyl)propan-2-amine ():
- Structurally simpler, with a methoxy group directly on the phenyl ring and a propane backbone.
- This compound’s CAS registry (64-13-1) and diverse synonyms (e.g., p-methoxyamphetamine) indicate its historical use in pharmacological studies .
b) (1R)-1-(4-Cyclopentyloxyphenyl)-2-Cyclopropylethylamine ():
- Shares the 4-cyclopentyloxyphenyl moiety but replaces the methoxyethylamine with a cyclopropylethylamine group.
- Molecular weight (245.37 g/mol) and lipophilicity are likely lower than the target compound due to the smaller cyclopropyl group. This comparison underscores how minor structural changes can alter physicochemical and pharmacokinetic profiles .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
